molecular formula C13H19N3O2 B3075455 1-(4-Nitrophenyl)-4-propylpiperazine CAS No. 1030627-12-3

1-(4-Nitrophenyl)-4-propylpiperazine

Cat. No.: B3075455
CAS No.: 1030627-12-3
M. Wt: 249.31 g/mol
InChI Key: MQJJDFNEVSVCBC-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-4-propylpiperazine is an organic compound that belongs to the class of piperazine derivatives Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Nitrophenyl)-4-propylpiperazine can be synthesized through a multi-step process. One common method involves the reaction of 1-(4-nitrophenyl)piperazine with propyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an anhydrous solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product separation can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitrophenyl)-4-propylpiperazine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, where the nitro group is replaced by other nucleophiles.

    Oxidation: The piperazine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF).

    Oxidation: Hydrogen peroxide, acetic acid as a solvent.

Major Products Formed:

    Reduction: 1-(4-Aminophenyl)-4-propylpiperazine.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

    Oxidation: Piperazine N-oxides.

Scientific Research Applications

1-(4-Nitrophenyl)-4-propylpiperazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various functionalized piperazine derivatives.

    Biology: Investigated for its potential as a ligand in receptor binding studies. It can be used to study the interaction of piperazine derivatives with biological targets.

    Medicine: Explored for its potential pharmacological properties, including its use as a scaffold for the development of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-nitrophenyl)-4-propylpiperazine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperazine ring can interact with various receptors and enzymes. The compound may exert its effects through the modulation of signaling pathways and the inhibition or activation of specific enzymes.

Comparison with Similar Compounds

    1-(4-Nitrophenyl)piperazine: Lacks the propyl group, which may affect its chemical reactivity and biological activity.

    4-Propylpiperazine:

    1-(4-Aminophenyl)-4-propylpiperazine: The amino group provides different reactivity compared to the nitro group.

Uniqueness: 1-(4-Nitrophenyl)-4-propylpiperazine is unique due to the presence of both the nitrophenyl and propyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(4-nitrophenyl)-4-propylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-2-7-14-8-10-15(11-9-14)12-3-5-13(6-4-12)16(17)18/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQJJDFNEVSVCBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Following the general procedure described above for the synthesis of 1-isopentyl-4-(4-nitrophenyl)piperazine, treatment of 1-(4-nitrophenyl)piperazine (5.00 g, 24.1 mmol, 1.0 eq) with isovaleraldehyde (4.16 g, 5.18 mL, 48.3 mmol, 3 eq) at RT for 48 h provided the title compound as a yellow solid (5.34 g, 89% recovery, 93% purity as determined by LC/MS analysis @ UV 254 nm detection). In this case, upon addition of hexane (25 mL) to the crude residue, obtained from evaporation of the DCM extract, and stirring for 24 h the product precipitated from solution, was collected by filtration, washed with hexanes (2×25 ml), and was dried under vacuum. The crude product is used in the next step without further purification. LCMS-ESI (m/z): calcd for C13H19N3O2, 249; [M+H]+ found, 250.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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